

TRK-380 dosage and administration guidelines

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Compound of Interest				
Compound Name:	TRK-380			
Cat. No.:	B1191862	Get Quote		

Application Notes and Protocols for TRK-380

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Introduction

TRK-380, also identified as TAC-301, is a potent and selective agonist for the human β3-adrenergic receptor (β3-AR).[1][2] It has been investigated for its potential therapeutic application in treating overactive bladder (OAB) due to its relaxant effects on the detrusor muscle.[1][3] These application notes provide a summary of the available preclinical data on **TRK-380**, including its pharmacological profile, and detailed protocols for key in vitro and in vivo experimental assays. The information presented herein is intended to guide researchers, scientists, and drug development professionals in their investigation of **TRK-380**.

Pharmacological Data In Vitro β-Adrenergic Receptor Agonist Activity

The agonistic activity of **TRK-380** on human β -adrenergic receptor subtypes was evaluated using a cyclic adenosine monophosphate (cAMP) accumulation assay. The results demonstrated that **TRK-380** is a potent and selective agonist for the human β 3-AR, with activity comparable to the non-selective β -AR agonist isoproterenol. In contrast, it exhibited weak agonistic activity on human β 2-ARs and no activity on human β 1-ARs.[1]



Receptor Subtype	Cell Line	Agonistic Activity	Reference
Human β3-AR	SK-N-MC cells	Potent, equivalent to isoproterenol	[1]
Human β1-AR	CHO cells expressing human β1-AR	No agonistic activity	[1]
Human β2-AR	CHO cells expressing human β2-AR	Weak agonistic effect	[1]

In Vitro Detrusor Muscle Relaxation

TRK-380 has been shown to induce concentration-dependent relaxation of isolated detrusor strips from various mammalian species.[1] Its relaxing effects on resting tension were comparable to isoproterenol in human, monkey, and dog tissues.[1]

Species	Tissue Preparation	Effect	Reference
Human	Isolated detrusor strips	Concentration- dependent relaxation	[1]
Monkey	Isolated detrusor strips	Concentration- dependent relaxation	[1]
Dog	Isolated detrusor strips	Concentration- dependent relaxation	[1]
Rat	Isolated detrusor strips	Weaker relaxing effect compared to other species	[1]

TRK-380 also demonstrated a concentration-dependent relaxing effect on carbachol- and KCl-induced contractions in human detrusor strips.[1] In dogs, **TRK-380** dose-dependently suppressed carbachol (CCh)-induced bladder contraction, with a plasma concentration of 4.90 ng/mL required for 30% suppression.[4]

In Vivo Studies



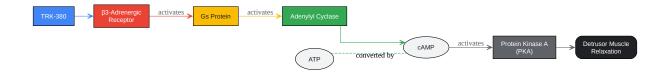
Preclinical in vivo studies in rat and dog models of bladder dysfunction have been conducted to evaluate the effects of **TRK-380**.

Animal Model	Drug Administration	Dosage	Key Findings	Reference
Rat (formalin- induced pollakiuria)	Oral (p.o.)	7.5, 15, and 30 mg/kg	Dose- dependently and significantly attenuated the increase in voiding frequency.	[3][4]
Rat (bladder outlet obstruction)	Intravenous (i.v.)	1 and 3 mg/kg	Significantly decreased the number of non- voiding contractions (NVCs) without affecting micturition pressure.	[3]
Dog (carbachol- induced bladder contraction)	Not specified	Not specified	Dose- dependently suppressed CCh-induced bladder contraction.	[4]

Signaling Pathway

The mechanism of action of **TRK-380** is mediated through the activation of the β 3-adrenergic receptor signaling pathway, which leads to the relaxation of the detrusor smooth muscle.





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Caption: β3-Adrenergic Receptor Signaling Pathway Activated by TRK-380.

Experimental ProtocolsIn Vitro cAMP Accumulation Assay

Objective: To determine the agonistic activity of **TRK-380** on human β -adrenergic receptor subtypes.

Materials:

- SK-N-MC cells (for human β3-AR)[1]
- Chinese hamster ovary (CHO) cells expressing human β1- or β2-ARs[1]
- Cell culture medium and supplements
- TRK-380
- Isoproterenol (non-selective β-AR agonist control)
- cAMP assay kit
- Multi-well plates

Procedure:

• Culture the respective cell lines in appropriate multi-well plates until they reach the desired confluency.



- Prepare serial dilutions of TRK-380 and isoproterenol in a suitable assay buffer.
- Remove the culture medium from the cells and wash with a pre-warmed buffer.
- Add the different concentrations of TRK-380 or isoproterenol to the cells. Include a vehicle control group.
- Incubate the plates at 37°C for a specified period to allow for cAMP production.
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the assay kit.
- Plot the concentration-response curves and determine the potency (e.g., EC50) of TRK-380 for each receptor subtype.

Isolated Detrusor Strip Relaxation Assay

Objective: To evaluate the relaxant effects of TRK-380 on mammalian detrusor muscle.

Materials:

- Urinary bladders from humans, monkeys, dogs, or rats.[1]
- Krebs-Henseleit solution or similar physiological salt solution.
- TRK-380
- Isoproterenol (positive control)
- Carbachol or Potassium Chloride (KCl) to induce contraction.[1]
- Organ bath system with isometric force transducers.
- Data acquisition system.

Procedure:

Isolate the urinary bladder and prepare longitudinal detrusor muscle strips.



- Mount the strips in an organ bath containing oxygenated physiological salt solution maintained at 37°C.
- Allow the tissues to equilibrate under a resting tension.
- For evaluating effects on resting tension, add cumulative concentrations of **TRK-380** or isoproterenol to the organ bath and record the changes in muscle tension.[1]
- For evaluating effects on induced contractions, first, induce a stable contraction with a contractile agent like carbachol or KCI.[1]
- Once a stable contraction is achieved, add cumulative concentrations of TRK-380 to the bath and record the relaxation response.
- Analyze the data to generate concentration-response curves and determine the potency and efficacy of TRK-380 in inducing muscle relaxation.

In Vivo Model of Formalin-Induced Pollakiuria in Rats

Objective: To assess the effect of **TRK-380** on voiding frequency in a rat model of bladder inflammation.

Materials:

- Female Sprague Dawley rats.[4]
- Isoflurane for anesthesia.[4]
- Formalin solution (e.g., 2.5%).[4]
- TRK-380
- Vehicle control
- Metabolic cages equipped with a balance to record voiding.[4]

Procedure:

Anesthetize the rats with isoflurane.

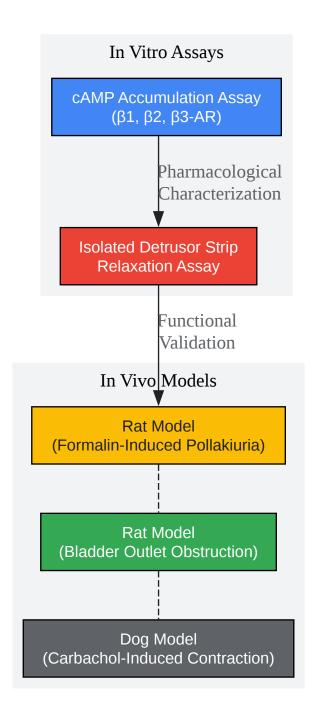
Methodological & Application





- Instill a formalin solution intravesically to induce bladder inflammation and pollakiuria (frequent urination).[4]
- Allow the rats to recover.
- On the following day, administer **TRK-380** orally at various doses (e.g., 7.5-30 mg/kg).[4] A vehicle control group should be included.
- Place the rats in metabolic cages and continuously monitor their voiding behavior for a defined period (e.g., 1 hour).[3]
- Analyze the data to determine the effect of TRK-380 on voiding frequency compared to the control group.





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Caption: Preclinical Experimental Workflow for **TRK-380** Evaluation.

Storage and Handling

TRK-380 is supplied as a solid powder and should be stored under dry, dark conditions.[2] For short-term storage, 0 - 4°C is recommended, while long-term storage should be at -20°C.[2]



The compound is soluble in DMSO but not in water.[2]

Disclaimer: The information provided in these application notes is based on publicly available preclinical research. There are no established dosage and administration guidelines for **TRK-380** in humans. All handling and use of this compound should be conducted by qualified personnel in a research laboratory setting. Appropriate safety precautions should be taken.

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